molecular formula C7H8N2O2 B13829423 Methyl-3-pyridyl carbaMate

Methyl-3-pyridyl carbaMate

Cat. No.: B13829423
M. Wt: 152.15 g/mol
InChI Key: NULHVLUCODXTBQ-UHFFFAOYSA-N
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Description

Methyl-3-pyridyl carbamate is a heterocyclic compound known for its significant role in various biological systems. It is a derivative of carbamic acid and contains a pyridine ring, which contributes to its unique chemical properties. This compound has garnered attention due to its applications in medicinal chemistry, agriculture, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-3-pyridyl carbamate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with 3-pyridyl alcohol under controlled conditions. Another method includes the reaction of 3-pyridyl amine with methyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl-3-pyridyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl-3-pyridyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its role as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent pest paralysis .

Comparison with Similar Compounds

  • Ethyl-3-pyridyl carbamate
  • Propyl-3-pyridyl carbamate
  • Butyl-3-pyridyl carbamate

Comparison: Methyl-3-pyridyl carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications in medicinal chemistry and agriculture .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(2-methylpyridin-3-yl) carbamate

InChI

InChI=1S/C7H8N2O2/c1-5-6(11-7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10)

InChI Key

NULHVLUCODXTBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC(=O)N

Origin of Product

United States

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